L-Isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine
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Overview
Description
L-Isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine is a peptide composed of six amino acids: isoleucine, valine, tyrosine, proline, tryptophan, and threonine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine has various scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as metabolism, gene expression, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine
- L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine
- L-Isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-serine
Uniqueness
L-Isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine is unique due to its specific amino acid sequence, which imparts distinct biological activities and properties. The presence of tryptophan and tyrosine residues, for example, may contribute to its ability to interact with specific molecular targets and exhibit unique biological effects.
Properties
CAS No. |
914096-24-5 |
---|---|
Molecular Formula |
C40H55N7O9 |
Molecular Weight |
777.9 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C40H55N7O9/c1-6-22(4)32(41)37(52)45-33(21(2)3)38(53)44-30(18-24-13-15-26(49)16-14-24)39(54)47-17-9-12-31(47)36(51)43-29(35(50)46-34(23(5)48)40(55)56)19-25-20-42-28-11-8-7-10-27(25)28/h7-8,10-11,13-16,20-23,29-34,42,48-49H,6,9,12,17-19,41H2,1-5H3,(H,43,51)(H,44,53)(H,45,52)(H,46,50)(H,55,56)/t22-,23+,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
AWRFJRNIDDEXEX-RPJBTQNGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N |
Origin of Product |
United States |
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